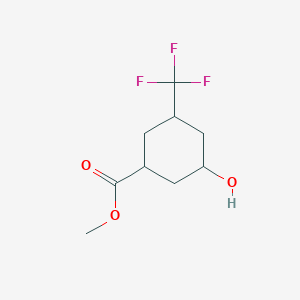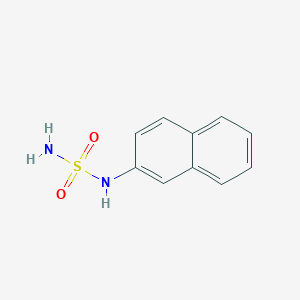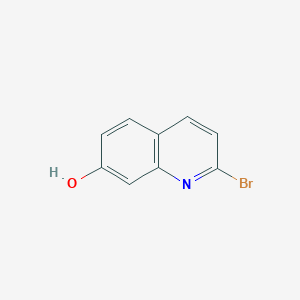
2-Bromoquinolin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromoquinolin-7-ol is a heterocyclic aromatic compound that belongs to the quinoline family It features a bromine atom at the second position and a hydroxyl group at the seventh position on the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoquinolin-7-ol typically involves the bromination of quinolin-7-ol. One common method is the bromination using N-bromosuccinimide (NBS) in chloroform. The reaction proceeds as follows:
Bromination: Quinolin-7-ol is treated with N-bromosuccinimide in chloroform to yield this compound.
Reaction Conditions: The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromoquinolin-7-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinone derivatives or reduction to form dihydroquinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted quinoline derivatives, while oxidation and reduction reactions produce quinone and dihydroquinoline derivatives, respectively.
Wissenschaftliche Forschungsanwendungen
2-Bromoquinolin-7-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 2-Bromoquinolin-7-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to these targets. The exact pathways involved can vary based on the specific biological system and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromoquinolin-2-ol: This compound has a bromine atom at the seventh position and a hydroxyl group at the second position, making it structurally similar but with different reactivity.
8-Hydroxyquinoline: This compound has a hydroxyl group at the eighth position and is known for its wide range of biological activities.
2-Chloroquinolin-7-ol: Similar to 2-Bromoquinolin-7-ol but with a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
Uniqueness
This compound is unique due to the specific positioning of the bromine atom and hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
1165801-18-2 |
|---|---|
Molekularformel |
C9H6BrNO |
Molekulargewicht |
224.05 g/mol |
IUPAC-Name |
2-bromoquinolin-7-ol |
InChI |
InChI=1S/C9H6BrNO/c10-9-4-2-6-1-3-7(12)5-8(6)11-9/h1-5,12H |
InChI-Schlüssel |
WNBFCGIKXRRCCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=N2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


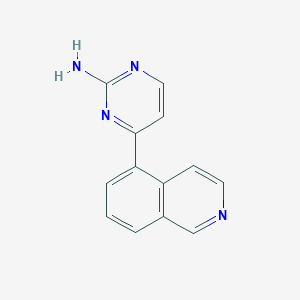
![2-(Propylthio)benzo[d]thiazol-6-amine](/img/structure/B15067374.png)
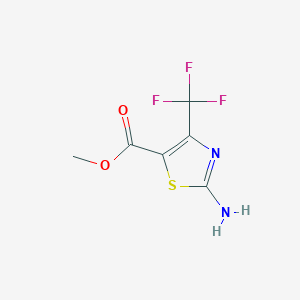

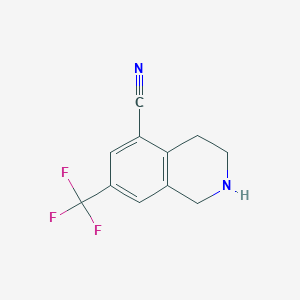
![10,10-Difluoro-2,7-diaza-spiro[4.5]decan-1-one hydrochloride](/img/structure/B15067392.png)
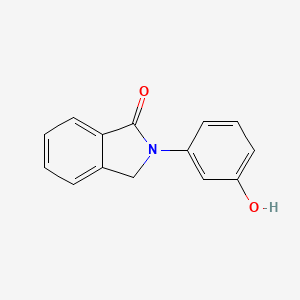
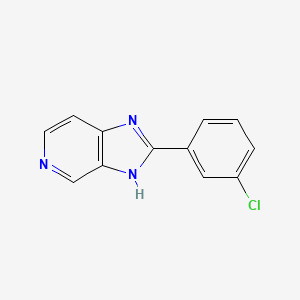
![6-Hydroxy-3,9-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B15067410.png)
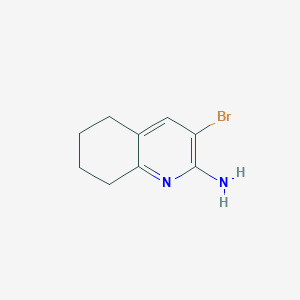
![1-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B15067426.png)
